SAH-13C10

LC-MS/MS Internal Standard Isotope Dilution

SAH-13C10 is a fully 13C-labeled SAH internal standard. It offers a +10 Da mass shift and identical chromatographic behavior for accurate LC-MS/MS quantification, correcting matrix effects in complex biological samples. It is also a labeled inhibitor for METTL3-METTL14 complex studies.

Molecular Formula C14H20N6O5S
Molecular Weight 394.34 g/mol
Cat. No. B12400242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAH-13C10
Molecular FormulaC14H20N6O5S
Molecular Weight394.34 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1
InChIKeyZJUKTBDSGOFHSH-JIXUBOHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAH-13C10 (13C10-Labeled S-Adenosyl-L-Homocysteine) – Isotopic Internal Standard for LC-MS/MS Quantification and METTL3/14 Inhibition Studies


SAH-13C10 is a fully 13C-labeled analog of S-adenosyl-L-homocysteine (SAH), an endogenous amino acid derivative and key regulator of methylation pathways . The compound features ten 13C atoms uniformly incorporated into the adenosyl moiety, resulting in a molecular weight of 394.34 g/mol (CAS 2687960-02-5) . SAH-13C10 serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of SAH in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is also utilized as a labeled inhibitor for METTL3-METTL14 heterodimer complex studies .

Why SAH-13C10 Cannot Be Substituted with Unlabeled SAH, Deuterated SAH (SAH-d4), or Less Extensively Labeled 13C5-SAH in Quantitative Bioanalysis


Unlabeled SAH is indistinguishable from endogenous analyte in mass spectrometry, precluding its use as an internal standard. Deuterated SAH (SAH-d4) exhibits a smaller mass shift (+4 Da) compared to SAH-13C10 (+10 Da), which increases the risk of isotopic overlap with the natural abundance M+1/M+2 peaks of unlabeled SAH, potentially compromising quantification accuracy in complex matrices [1]. Furthermore, fully 13C-labeled internal standards demonstrate more identical chromatographic retention times and ionization behavior relative to the native analyte than deuterated analogs, which are subject to deuterium exchange and isotope effects [2]. Less extensively labeled variants such as 13C5-SAH provide a smaller mass difference and may not adequately resolve from unlabeled SAH in certain MS platforms, limiting their utility for precise stable isotope dilution assays .

Quantitative Evidence Supporting the Selection of SAH-13C10 Over SAH-d4, Unlabeled SAH, and 13C5-SAH


Enhanced Mass Spectrometric Resolution: +10 Da Shift of SAH-13C10 Minimizes Isotopic Interference Compared to +4 Da Shift of SAH-d4

SAH-13C10 provides a +10 Da mass shift (m/z 395 for [M+H]+) relative to unlabeled SAH (m/z 385), whereas SAH-d4 provides only a +4 Da shift . The larger mass difference significantly reduces the potential for isotopic overlap with the naturally occurring M+1, M+2, and M+3 peaks of unlabeled SAH, which can be substantial at low analyte concentrations or in high-complexity matrices [1]. This enables more reliable peak integration and lower limits of quantification in stable isotope dilution LC-MS/MS assays [2].

LC-MS/MS Internal Standard Isotope Dilution Stable Isotope Labeling

Superior Chromatographic Co-Elution: Fully 13C-Labeled SAH-13C10 Exhibits Near-Identical Retention Time to Native SAH, Outperforming Deuterated Analogs

Fully 13C-labeled internal standards such as SAH-13C10 demonstrate practically identical chromatographic behavior to their unlabeled counterparts, with retention time differences typically <0.02 minutes, compared to deuterated standards which can exhibit shifts of 0.05–0.15 minutes due to the isotope effect [1]. This co-elution ensures that the internal standard experiences the same matrix-induced ionization suppression or enhancement as the analyte, thereby providing optimal correction for matrix effects in electrospray ionization [2].

LC-MS/MS Isotope Effect Retention Time Matrix Effects

Higher Vendor-Reported Purity: SAH-13C10 (99.90%) vs. SAH-d4 (98.90%) from the Same Commercial Source

Commercial datasheets from MedChemExpress report a purity of 99.90% for SAH-13C10 (Cat. No. HY-19528S2) compared to 98.90% for SAH-d4 (Cat. No. HY-19528S) . This 1.0% absolute purity difference reduces the contribution of impurities that could interfere with mass spectrometric detection or affect the accuracy of isotope dilution calculations, particularly when using low-concentration calibration standards [1].

Chemical Purity Analytical Standard QC

Validated Interchangeability: SAH-13C10 and D4-SAH Used as Co-Internal Standards in a METTL3/14 Methyltransferase Assay

In a quantitative METTL3/14 methyltransferase activity assay, both D4-SAH and 13C10-SAH were employed as internal product standards to quench the reaction and enable accurate quantification of SAH production [1]. The parallel use of both labeled forms demonstrates their analytical equivalence in this assay system, and provides users with flexibility in selecting the internal standard that best matches their MS platform capabilities and available mass channels [2].

METTL3/14 RNA Methyltransferase Enzymatic Assay Internal Standard

Primary Research and Industrial Applications Where SAH-13C10 Provides Quantifiable Advantage Over Alternative Standards


Absolute Quantification of Endogenous SAH in Plasma, CSF, and Tissue Samples via LC-MS/MS Stable Isotope Dilution

SAH-13C10 is added to biological samples prior to extraction to serve as a SIL-IS for the accurate quantification of SAH. The +10 Da mass shift ensures baseline resolution from endogenous SAH, while the identical chromatographic behavior of the fully 13C-labeled standard corrects for matrix effects across the entire elution window [1]. This application is critical for clinical studies investigating methylation disorders, homocysteine metabolism, and cardiovascular disease biomarkers [2].

METTL3-METTL14 Methyltransferase Inhibition Assays and m6A Epitranscriptomics Research

SAH-13C10 is employed as a stable isotope-labeled inhibitor or internal product standard in assays measuring METTL3/14 activity, which is a key writer of N6-methyladenosine (m6A) RNA modifications [1]. The use of SAH-13C10 enables precise quantification of SAH production in enzyme kinetics studies and high-throughput screening of small-molecule inhibitors targeting this cancer-relevant methyltransferase complex [2].

Metabolic Flux Analysis and Metabolomics Studies of the Activated Methyl Cycle

SAH-13C10 can be used as a tracer or internal standard in metabolomics workflows examining the SAM-SAH cycle and related pathways. Its 13C10 labeling allows for unambiguous differentiation from endogenous SAH in complex cellular extracts, facilitating accurate measurements of metabolite pool sizes and flux rates using LC-high-resolution mass spectrometry [1].

Drug Development and Pharmacokinetic Studies of SAH Hydrolase Inhibitors

SAH-13C10 serves as an ideal internal standard for quantifying SAH levels in pharmacokinetic and pharmacodynamic studies of SAH hydrolase inhibitors, which are being investigated as antiviral and anticancer agents [1]. The superior co-elution and minimal isotope effect of the 13C-labeled standard provide the assay robustness required for regulatory bioanalysis in support of IND filings [2].

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